molecular formula C5H12Cl2N4 B1452921 (dimethyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride CAS No. 1258639-69-8

(dimethyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride

Cat. No. B1452921
CAS RN: 1258639-69-8
M. Wt: 199.08 g/mol
InChI Key: KAELDAFSYHVIFS-UHFFFAOYSA-N
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Description

“(dimethyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride” is a chemical compound with the IUPAC name (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride . It has a molecular weight of 199.08 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H10N4.2ClH/c1-4-7-8-5(3-6)9(4)2;;/h3,6H2,1-2H3;2*1H . This indicates that the compound consists of a 1,2,4-triazole ring with two methyl groups attached to it, along with a methanamine group. The compound also includes two chloride ions, as indicated by the dihydrochloride in its name .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Heterocyclic Compound Synthesis

Triazoles, including (dimethyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride, play a significant role in the synthesis of heterocyclic compounds. They serve as key scaffolds in organic chemistry, with diverse applications in drug discovery, bioconjugation, material science, and pharmaceutical chemistry. The synthesis of 1,2,3-triazoles through click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been highlighted for its efficiency, selectivity, and eco-friendliness. This methodology supports the development of new chemical entities and pharmaceuticals, emphasizing the compound's importance in innovative drug synthesis and material science applications (Kaushik et al., 2019).

Proton-Conducting Membranes

The triazole derivatives are investigated for their potential in developing proton-conducting membranes for fuel cells. Studies on composite polymer materials based on 1H-1,2,4-triazole, including its derivatives, demonstrate promising results in improving the basic characteristics of electrolyte membranes. These improvements include enhanced film-forming ability, increased thermal and electrochemical stability, and high ionic conductivity under anhydrous conditions at elevated temperatures. Such advancements underscore the significance of triazole derivatives in enhancing the performance and sustainability of energy conversion devices (Prozorova & Pozdnyakov, 2023).

Pharmaceutical and Biological Research

Triazole derivatives exhibit a wide range of biological activities, making them subjects of extensive research in pharmaceutical and medicinal chemistry. These compounds are explored for antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. Their structural similarity to biogenic amino acids like cysteine, which possesses a free SH-group, opens avenues for their use in developing therapeutic agents aimed at various diseases and conditions. The exploration of 1,2,4-triazole derivatives in drug discovery highlights the potential of these compounds in creating new treatments based on their bioactive properties (Ohloblina, 2022).

Safety and Hazards

The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(4,5-dimethyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.2ClH/c1-4-7-8-5(3-6)9(4)2;;/h3,6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAELDAFSYHVIFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1258639-69-8
Record name (dimethyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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